Vapendavir-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CAS Number: 439085-51-5 (unlabelled)
科学的研究の応用
Molecular Mechanism of Resistance
Vapendavir is a rhino/enterovirus inhibitor targeting a hydrophobic pocket in the viral capsid to prevent virus entry into cells. A study by Lanko et al. (2021) explored the molecular mechanisms of resistance to vapendavir across various Picornavirus species. They identified mutations in the drug-binding pocket (VP1) across different viruses, such as rhinovirus and enterovirus, contributing to resistance. Notably, a specific mutation (G149C) in human rhinovirus 2 was found to make the virus replication dependent on vapendavir, suggesting a complex resistance phenotype across clinically relevant picornavirus species (Lanko et al., 2021).
Inhibitory Effects on Viral Replication
Research has also focused on the inhibitory effects of vapendavir on enterovirus replication. A study by Sun et al. (2015) investigated the susceptibility of enterovirus D68 isolates to various (entero)virus inhibitors. They found that vapendavir, among other inhibitors, was effective against this virus, with implications for future treatment of EV-D68 infections (Sun et al., 2015).
Treatment of Rhinovirus Infection in Asthmatic Adults
Another significant application of vapendavir is its role in treating rhinovirus infections, particularly in asthmatic adults. A phase 2 clinical trial by Matz (2013) showed that vapendavir significantly improved upper respiratory symptoms in asthmatic adults with naturally acquired rhinovirus infection. This study highlights the potential of vapendavir as an effective therapy for reducing HRV-related symptoms in vulnerable respiratory subjects (Matz, 2013).
Capsid Binder Effects on Enterovirus 71
Research by Tijsma et al. (2014) showed that vapendavir, as a capsid binder, efficiently inhibits the in vitro replication of enterovirus 71 strains. This study suggests the importance of further exploring vapendavir and similar compounds for treating EV71 infections, adding to the repertoire of vapendavir's antiviral applications (Tijsma et al., 2014).
特性
分子式 |
C21H20D6N4O3 |
---|---|
分子量 |
388.493 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。